molecular formula C8H10N2O2 B2693316 (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid CAS No. 32487-66-4

(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Cat. No. B2693316
CAS RN: 32487-66-4
M. Wt: 166.18
InChI Key: RHBZNFQYXOSLBU-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme nitrite oxidoreductase. This enzyme is responsible for the conversion of nitrite to nitrate in the nitrification process. By inhibiting this enzyme, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid reduces the loss of nitrogen from fertilizers and enhances plant growth. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been shown to have anti-inflammatory and anti-tumor effects, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. In plants, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid enhances nitrogen use efficiency and increases plant growth. In animals, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been shown to have anti-inflammatory and anti-tumor effects. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurological disorders.

Advantages and Limitations for Lab Experiments

(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

Further research is needed to fully understand the mechanism of action of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid and its potential therapeutic applications. Future studies should focus on the development of more efficient and environmentally friendly methods for the synthesis of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid. Additionally, studies should be conducted to evaluate the potential toxicity of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid and its effects on the environment. Finally, further research is needed to explore the potential use of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.
Conclusion:
In conclusion, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid and its effects on the environment.

Synthesis Methods

(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid can be synthesized through several methods, including the reaction of 1,3-dimethyl-5-pyrazolone with methyl acrylate or the reaction of 1,3-dimethyl-5-pyrazolone with acryloyl chloride. The latter method involves the use of a base such as triethylamine to facilitate the reaction. The product obtained is then purified through recrystallization or column chromatography.

Scientific Research Applications

(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been extensively studied for its potential applications in various fields. In the agricultural industry, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been used as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid has been used as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.

properties

IUPAC Name

(E)-3-(2,5-dimethylpyrazol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-5-7(10(2)9-6)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBZNFQYXOSLBU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.